Acarbose Impurity A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

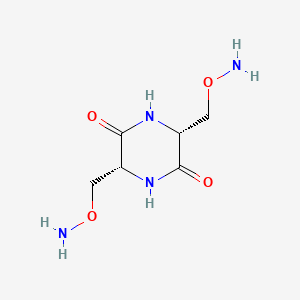

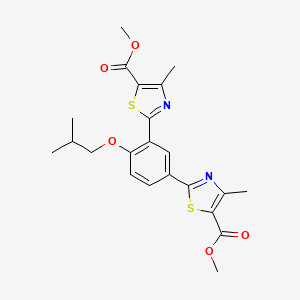

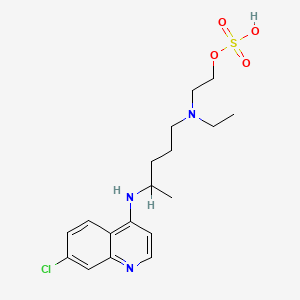

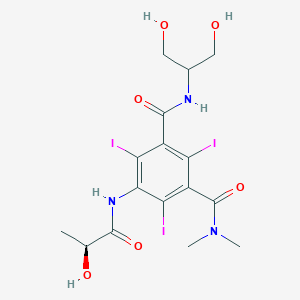

Acarbose Impurity A, also known as Acarbose USP impurity A or Acarbose D-Fructose Impurity, is a complex oligosaccharide . Its chemical name is O-4,6-Dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose .

Synthesis Analysis

The synthesis of Acarbose Impurity A involves several steps. GDP-valienol is derived from valienol 7-phosphate, catalyzed by three cyclitol modifying enzymes . O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose by the glycosyltransferase AcbI . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .Molecular Structure Analysis

The molecular structure of Acarbose Impurity A is complex. It is a pentasaccharide differing from acarbose in the number and nature of sugar subunits in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acarbose Impurity A are complex and involve several enzymes. The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS .Aplicaciones Científicas De Investigación

Impurity Analysis and Characterization

- Acarbose bulk drug impurity profiling employs integrated LC-NMR and LC-MS methodologies for the online separation and structural elucidation of drug products. This approach aids in identifying the main components present in acarbose samples, including known and unknown impurities. One such unknown compound identified was a pentasaccharide differing from acarbose in the number and nature of its sugar subunits (Novak et al., 2005).

Enhanced Production and Reduced Impurity Formation

- The addition of validamine to the microbial fermentation process of Actinoplanes utahensis ZJB-08196 was found to enhance acarbose production while concurrently reducing the formation of impurity C. This method significantly increased acarbose titer and improved the proportion of acarbose to impurity C, demonstrating a straightforward strategy for optimizing acarbose production (Xue et al., 2013).

Corrosion Inhibition

- Acarbose was investigated as a green inhibitor of mild steel corrosion in acidic medium. The study utilized experimental and computational techniques, including molecular dynamic simulations and density functional theory, to demonstrate its inhibition efficiency. Acarbose acted as a mixed-type inhibitor, with appreciable efficiency in preventing corrosion, indicating its potential application in materials science (Bashir et al., 2020).

Extraction and Separation Techniques

- Ultrafiltration and nanofiltration membranes were used for the separation and extraction of acarbose from fermentation broth. This process involved removing impurities through ultrafiltration, followed by desalting and concentrating the solution via nanofiltration. This method significantly improved the concentration and extraction yield of acarbose, highlighting an efficient extraction process for acarbose production (Xuequn, 2011).

Mecanismo De Acción

Acarbose Impurity A, like acarbose, is an α-glucosidase inhibitor. It acts by competitively inhibiting the activity of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase . This results in delayed carbohydrate digestion, prolonged overall carbohydrate digestion time, and reduced glucose absorption .

Safety and Hazards

While specific safety and hazards information for Acarbose Impurity A is not available, acarbose, the parent compound, is generally safe but should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Acarbose Impurity A can be achieved through a multi-step process involving the use of starting materials such as D-glucose, D-mannose, and D-fructose. The synthesis pathway involves the protection and deprotection of functional groups, as well as the use of various reagents and catalysts to facilitate the desired reactions.", "Starting Materials": [ "D-glucose", "D-mannose", "D-fructose", "Acetic anhydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Methanesulfonic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Triethylamine", "N,N-dimethylformamide", "Ethyl acetate", "Toluene", "Diethyl ether" ], "Reaction": [ "Protection of D-glucose with acetic anhydride to form the acetyl derivative", "Reduction of D-glucose acetyl derivative with sodium borohydride to form the corresponding alcohol", "Protection of D-mannose and D-fructose with methanesulfonic acid to form the mesylate derivatives", "Deprotection of D-mannose and D-fructose mesylate derivatives with sodium hydroxide to form the corresponding alcohols", "Coupling of D-glucose alcohol with D-mannose alcohol using triethylamine and N,N-dimethylformamide to form a disaccharide", "Reduction of disaccharide with sodium cyanoborohydride to form the corresponding alcohol", "Protection of the alcohol with acetic anhydride to form the acetyl derivative", "Deprotection of the acetyl derivative with methanol and hydrogen chloride to form Acarbose Impurity A" ] } | |

Número CAS |

1013621-79-8 |

Nombre del producto |

Acarbose Impurity A |

Fórmula molecular |

C25H43NO18 |

Peso molecular |

645.62 |

Apariencia |

White to Off-White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |

Origen del producto |

United States |

Q & A

A: The study found that adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 significantly increased acarbose production and decreased the concentration of "impurity C." [] Specifically, acarbose titer increased by 85.6% and the acarbose/impurity C ratio improved by 152.9% compared to control experiments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.